molecular formula C13H26N2O4S B5539227 1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide

Cat. No.: B5539227
M. Wt: 306.42 g/mol
InChI Key: XROSKIXEGRHLJN-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide is a synthetic organic compound with the molecular formula C₁₃H₂₆N₂O₄S. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, often using butylsulfonyl chloride as the sulfonylating agent.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions, using reagents such as 2-methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1-butylsulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-3-4-10-20(17,18)15-8-5-6-12(11-15)13(16)14-7-9-19-2/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROSKIXEGRHLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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